瓜诺呋喃素

描述

Guanofuracin is a natural product isolated from the marine sponge Axinella sp. It is a biologically active compound with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively in the past decade, and its potential as a therapeutic agent is being explored.

科学研究应用

单核细胞增生李斯特菌的分离

瓜诺呋喃素已被用于开发选择性培养基,用于分离单核细胞增生李斯特菌,这是一种可能导致李斯特菌病的细菌 . 这种培养基被称为“瓜诺呋喃素培养基”,已被证明能有效抑制其他生物的生长,从而使李斯特菌选择性生长 .

兽医学中的实际应用:瓜诺呋喃素培养基在兽医学中具有实际应用价值。 它被用于检测一只绵羊群中发生暴发性李斯特菌病的个别动物中的李斯特菌健康携带者 .

生长抑制作用:瓜诺呋喃素对几种细菌的生长抑制作用已通过固体培养基和液体培养基进行了研究。 在这些实验中,5%绵羊血营养琼脂加1%葡萄糖被用作固体培养基,1%葡萄糖营养肉汤被用作液体增菌培养基 .

属性

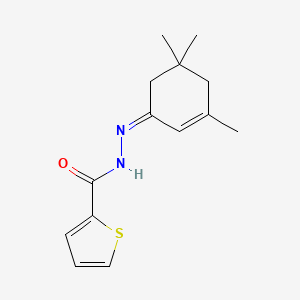

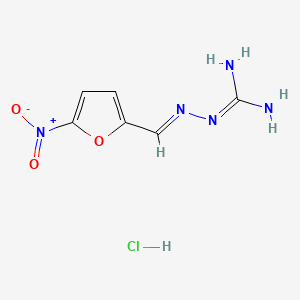

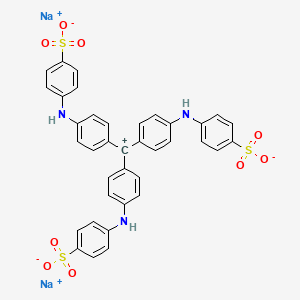

IUPAC Name |

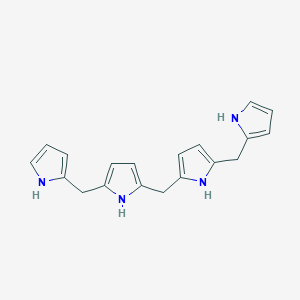

2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJIFAUFPHYNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Guanofuracin?

A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that Guanofuracin's antibacterial activity is highly dependent on the pH of the incubation medium. Its activity is significantly higher in alkaline environments and lower in acidic ones. [] This pH dependency may play a role in its interaction with bacterial targets.

Q2: How does the pH of the environment affect Guanofuracin's stability and activity?

A2: Guanofuracin's activity is heavily influenced by pH. It exhibits higher antibacterial activity in alkaline conditions while being less effective in acidic environments. [] Interestingly, inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] This suggests that the inactivation process at low pH might be reversible, potentially involving protonation of the molecule.

Q3: Does Listeria monocytogenes develop resistance to Guanofuracin?

A3: Yes, Listeria monocytogenes can develop resistance to Guanofuracin. Studies show that this resistance develops rapidly and in proportion to the drug concentration. [] This suggests that the use of Guanofuracin, particularly at higher concentrations, could lead to the emergence of resistant strains.

Q4: What is the impact of autoclaving on Guanofuracin's stability?

A4: Autoclaving at 121°C for 20 minutes leads to partial (60%) destruction of Guanofuracin. [] This highlights the importance of considering sterilization methods and their potential impact on the drug's efficacy. Alternative sterilization techniques might be necessary to preserve its activity.

Q5: Can Guanofuracin be used in combination with other antibacterial agents?

A5: Research suggests that the interaction of Guanofuracin with other antibacterial agents, such as Nalidixic acid, can lead to antagonistic effects. Specifically, Guanofuracin can reduce the antibacterial activity of Nalidixic acid against bacteria in the Proteus-Providence group. [] This highlights the importance of careful consideration and in-vitro testing before using Guanofuracin in combination therapies.

Q6: What is the role of glycols in the effectiveness of Guanofuracin?

A6: Glycols, like propylene glycol (PG) and polyethylene glycol (PEG), significantly enhance the penetration of Guanofuracin ointments. [, ] This enhanced penetration is likely due to the increased solubility of Guanofuracin in these glycols compared to its limited solubility in water. [] The use of glycols as vehicles for Guanofuracin could lead to improved drug delivery and potentially higher efficacy.

Q7: Are there any visual indicators of Guanofuracin degradation?

A7: When a solution of Guanofuracin in propylene glycol is exposed to sunlight, it undergoes a color change to a reddish-orange, accompanied by a decrease in its antibacterial potency. This effect is not observed when the solution is stored in the dark. [] This suggests that light exposure can lead to photodegradation of Guanofuracin, and therefore, appropriate storage conditions protecting the drug from light are crucial for maintaining its stability and effectiveness.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)

![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)

![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)

![TG(16:0/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1242967.png)

![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)